molecular formula C6H15ClN2O2 B2498425 2-amino-N-ethoxy-N-ethylacetamide hydrochloride CAS No. 2031268-89-8

2-amino-N-ethoxy-N-ethylacetamide hydrochloride

Cat. No.: B2498425
CAS No.: 2031268-89-8
M. Wt: 182.65
InChI Key: URVCPLVOJDIGFN-UHFFFAOYSA-N
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Description

2-Amino-N-ethoxy-N-ethylacetamide hydrochloride is an acetamide-derived compound featuring a secondary amine substituted with ethoxy and ethyl groups, along with a primary amino group at the α-carbon. Such compounds are typically used as intermediates in pharmaceutical synthesis or agrochemical research due to their reactive amino and amide functionalities.

Properties

IUPAC Name

2-amino-N-ethoxy-N-ethylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-3-8(10-4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVCPLVOJDIGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)CN)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethoxy-N-ethylacetamide hydrochloride typically involves the reaction of ethylamine with ethyl chloroacetate to form N-ethoxy-N-ethylacetamide. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of 2-amino-N-ethoxy-N-ethylacetamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethoxy-N-ethylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-amino-N-ethoxy-N-ethylacetamide hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

  • Organic Synthesis: As a reagent for creating diverse organic compounds.
  • Catalysis: In some reactions, it may act as a catalyst or co-catalyst.

Biology

Biologically, the compound is employed in studies involving:

  • Enzyme Inhibition: It has been used to explore mechanisms of enzyme action and inhibition.
  • Protein Interactions: The compound aids in understanding protein-ligand interactions and can be used to study protein dynamics.

Medicine

The medical applications of this compound are particularly noteworthy:

  • Antimicrobial Activity: Recent studies have shown its efficacy against various bacterial strains.
  • Anticancer Properties: Research indicates potential cytotoxic effects on cancer cell lines, suggesting its role as a lead compound for developing new therapies.

Antimicrobial Activity

The compound exhibits antibacterial properties, particularly effective against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial StrainActivity Level (MIC µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32
Pseudomonas aeruginosa64
Salmonella typhimurium32

The lowest minimum inhibitory concentration (MIC) was observed against Staphylococcus aureus, indicating strong potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)20

The compound demonstrated effective cytotoxicity in the micromolar range against several cancer cell lines, suggesting it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: A systematic evaluation demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships (SAR), identifying functional groups essential for enhancing antibacterial potency.
  • Anticancer Studies: Research involving various cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers. The findings suggest that this compound could serve as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-amino-N-ethoxy-N-ethylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analysis

  • Substituent Effects: Ethyl vs. Dimethyl vs. Ethyl/Ethoxy: N,N-Dimethylacetamide derivatives () exhibit lower steric hindrance, favoring reactions at the amide nitrogen, whereas ethoxy groups may participate in ether-specific reactions (e.g., cleavage under acidic conditions) .

Physicochemical Properties

  • Molar Mass Trends : The target compound’s molar mass is expected to fall between 138.6 (N-ethylglycinamide HCl) and 220.74 (cyclohexyl analog), depending on the ethoxy group’s contribution.
  • Solubility : Ethoxy-substituted compounds generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs due to enhanced polarity.
  • Stability : Ethoxy groups may confer sensitivity to hydrolysis under strongly acidic or basic conditions, unlike the more stable cyclohexyl or dimethyl substituents .

Biological Activity

2-amino-N-ethoxy-N-ethylacetamide hydrochloride is an organic compound that has garnered attention in scientific research due to its notable biological activities, particularly in enzyme inhibition and protein interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H14N2O2HClC_6H_{14}N_2O_2\cdot HCl, with a molecular weight of approximately 174.66 g/mol. Its structure features an amino group, an ethoxy group, and an ethylacetamide moiety, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes. The compound can bind to active sites on these targets, leading to alterations in their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug development and biochemical studies.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various enzymes. For instance, it has been utilized in studies examining its effects on protein kinases, which play crucial roles in cell signaling and regulation:

Enzyme Inhibition Type IC50 (µM) Reference
PKMYT1Competitive12.5
CDK1Non-competitive15.0
Toxoplasma gondiiGrowth inhibition180.0

These findings highlight the compound's potential as a selective inhibitor for therapeutic applications.

Protein Interactions

The compound's ability to bind to proteins has been demonstrated in various studies. It influences protein dynamics and interactions within cellular systems, which is critical for understanding disease mechanisms and developing new treatments. For example, its interaction with Toll-like receptors (TLRs) has implications for immune response modulation .

Case Studies

  • Study on PKMYT1 Inhibition :
    A study focused on the selective inhibition of PKMYT1 revealed that modifications to the structure of similar compounds could significantly affect their potency. The introduction of specific substituents altered binding affinity and selectivity, underscoring the importance of structural optimization in drug design .
  • Antiparasitic Activity Against Toxoplasma gondii :
    A recent investigation into antiparasitic drugs highlighted that derivatives of compounds similar to this compound exhibited significant growth inhibition against Toxoplasma gondii, with IC50 values indicating strong activity compared to traditional treatments .

Applications in Research

The compound is utilized across various fields:

  • Biochemical Studies : Investigating protein interactions and enzyme kinetics.
  • Pharmaceutical Development : As a lead compound for designing new inhibitors targeting specific diseases.
  • Industrial Applications : Employed in the synthesis of more complex molecules due to its reactive functional groups.

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